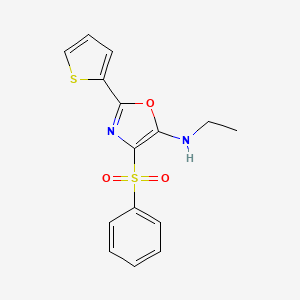

4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-2-16-14-15(17-13(20-14)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYUVDHMIMUEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxazole Ring: Starting with a thiophene derivative, the oxazole ring can be formed through a cyclization reaction involving an appropriate amide or nitrile precursor under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

N-Ethylation: The final step involves the N-ethylation of the amine group, which can be achieved using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can enhance binding affinity through interactions with amino acid residues in the target protein, while the thiophene and oxazole rings contribute to the overall binding conformation and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Core Heterocycle Influence: 1,3-Oxazole vs. Thiazole/Thiadiazole: Oxazole derivatives (e.g., target compound) are less electronegative than thiazoles due to oxygen’s lower electronegativity compared to sulfur. This may enhance metabolic stability but reduce π-stacking interactions in biological targets . Triazole vs.

Substituent Effects: Benzenesulfonyl Group: Present in the target compound and derivatives, this group enhances solubility and may modulate enzyme inhibition (e.g., sulfonamide drugs) . Thiophene vs.

Synthetic Routes :

- The target compound likely employs cyclization or sulfonylation strategies, similar to ’s synthesis of benzenesulfonyl-thiazol-amines. In contrast, triazole derivatives () are synthesized via azide-nitrile cycloaddition with high yields (82–97%) .

The target compound’s activity remains uncharacterized but warrants investigation based on structural parallels .

Biological Activity

4-(Benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring and an oxazole moiety, which are known to contribute to various biological activities. The presence of the benzenesulfonyl group enhances its solubility and bioavailability.

Antifungal Activity

Research indicates that derivatives of oxazole compounds exhibit significant antifungal activity. For instance, related compounds have shown broad-spectrum antifungal effects against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . While specific data for 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine is limited, its structural similarities suggest potential antifungal properties.

Antimicrobial Activity

Sulfonamide compounds are known for their antimicrobial properties. The benzenesulfonyl moiety in this compound may contribute to its efficacy against various bacterial strains. Studies on similar compounds have demonstrated promising antibacterial activity, indicating that further investigation into the antimicrobial effects of this specific compound is warranted.

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiophene-containing compounds. For example, derivatives have shown cytotoxic effects against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The oxazole ring's role in modulating biological pathways could suggest similar effects for 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine.

Case Studies

- Antifungal Screening : A study on related oxazole derivatives demonstrated effective antifungal properties against Candida species with MIC values significantly lower than those of standard antifungal agents . This suggests that 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine could also exhibit similar activity.

- Antimicrobial Efficacy : Compounds with similar sulfonamide structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values around 64 μg/mL . This indicates a potential for 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine to act as an effective antimicrobial agent.

Research Findings

The following table summarizes key findings related to the biological activities of compounds structurally related to 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine:

| Activity | Compound | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| Antifungal | Oxazole Derivative A30 | Candida albicans | 0.03 |

| Antifungal | Oxazole Derivative A31 | Aspergillus fumigatus | 0.25 |

| Antimicrobial | Sulfonamide Compound | Staphylococcus aureus | 64 |

| Anticancer | Thiophene Derivative | Various Cancer Cell Lines | Varies |

Q & A

Q. What are the standard synthetic routes for 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Oxazole Ring Formation : Cyclization of a thiophene-containing precursor (e.g., 2-amino-2-(thiophen-2-yl)ethanol) under acidic/basic conditions.

- Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group.

- N-Ethylation : Alkylation of the oxazole amine using ethyl iodide or ethyl bromide under basic conditions (e.g., K₂CO₃).

Q. Optimization Tips :

- Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC .

- Purify intermediates via column chromatography or recrystallization.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., thiophene protons at δ 6.8–7.5 ppm, benzenesulfonyl aromatic signals).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₆N₂O₃S₂) and fragmentation patterns.

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram+/Gram- bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Target Identification : Surface plasmon resonance (SPR) to study protein-ligand interactions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

Q. How can structural variations (e.g., thiophene vs. furan substituents) influence biological activity?

Methodological Answer:

- Case Study : Replace thiophene with furan (as in ) and compare:

- Electronic Effects : Thiophene’s sulfur atom enhances π-stacking vs. furan’s oxygen-driven H-bonding.

- Bioactivity : Thiophene derivatives show higher antimicrobial activity due to lipophilicity .

- Experimental Design :

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Source Analysis :

- Verify assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀).

- Check compound purity via HPLC and NMR.

- Meta-Analysis :

- Mechanistic Studies :

- Conduct kinetic assays to distinguish competitive/non-competitive inhibition .

Q. What crystallographic techniques are recommended for resolving its 3D structure?

Methodological Answer:

- Single-Crystal X-Ray Diffraction :

- Key Parameters :

- Resolution ≤ 1.0 Å for accurate bond-length measurement.

- Analyze intermolecular interactions (e.g., sulfonyl-thiophene π-stacking) using Mercury software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.